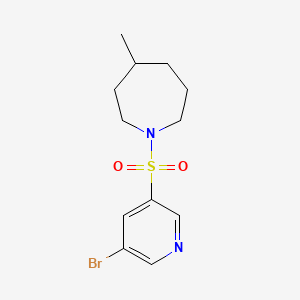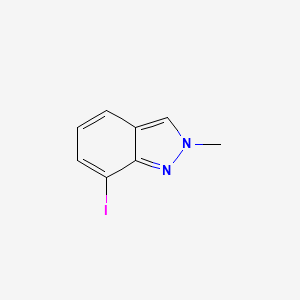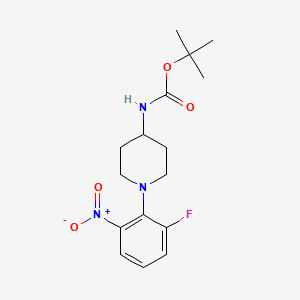
2-Ethoxy-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1245563-18-1. It has a molecular weight of 191.15 . It is a liquid at room temperature and is stored in a dry, sealed environment .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including this compound, are synthesized using two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H8F3NO . The InChI code for this compound is 1S/C8H8F3NO/c1-2-13-7-5-3-4-6 (12-7)8 (9,10)11/h3-5H,2H2,1H3 .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including this compound, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 191.15 .Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylated Pyridine Derivatives : The synthesis of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate from ethyl 4,4,4-trifluoroacetoacetate and CH(OEt)3 demonstrates the potential of 2-Ethoxy-6-(trifluoromethyl)pyridine in producing trifluoromethylated pyridine derivatives (Yulia S. Kudyakova et al., 2017).
Vibrational and Electronic Characteristics Analysis : A study on 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol (2E4P2P) involved experimental and theoretical investigations of its molecular structure and vibrational characteristics, highlighting the compound's importance in molecular structure research (T. Hajam et al., 2021).
Trifluoroacetylating Arenes : The utility of 2-(Trifluoroacetoxy)pyridine (TFAP) for trifluoroacetylating arenes under Friedel–Crafts conditions, transforming benzene, alkylbenzenes, naphthalene, and dibenzofuran into trifluoromethyl aryl ketones, demonstrates another application in organic synthesis (T. Keumi et al., 1990).
Synthesis of Push-Pull Alkenes : The preparation of β-ethoxy vinyl trifluoromethyl sulfone from trifluoromethanesulfonyl chloride and vinyl ether showcases the role of this compound in synthesizing novel compounds with potential applications in material sciences (Zhu Shizheng et al., 1998).
Catalysis in Oligomerization of Ethylene : The use of iron-based bis(imino)pyridine complexes for the oligomerization of ethylene, where the ligands include electron-donating and withdrawing groups such as trifluoromethyl, signifies the compound's importance in catalysis (Martin E. Bluhm et al., 2004).
Corrosion Inhibition : Pyridine derivatives, including this compound, are studied for their potential as corrosion inhibitors for steel in acidic environments, indicating their utility in material protection (K. R. Ansari et al., 2015).
Antimicrobial Activities and DNA Interaction : Investigations into the antimicrobial activities and DNA interactions of compounds like 5-Bromo-2-(trifluoromethyl)pyridine reveal potential biomedical applications (H. Vural et al., 2017).
Molecular Structure Elucidation : Studies on the molecular structures of various pyridine-based compounds, including those with trifluoromethyl groups, have been critical in understanding their chemical behavior and potential applications in various fields (F. Teixidor et al., 1989).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Ethoxy-6-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments and results in the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is a liquid at room temperature
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign .
Eigenschaften
IUPAC Name |
2-ethoxy-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-2-13-7-5-3-4-6(12-7)8(9,10)11/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACREWBZLSNFOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682406 |
Source


|
| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245563-18-1 |
Source


|
| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

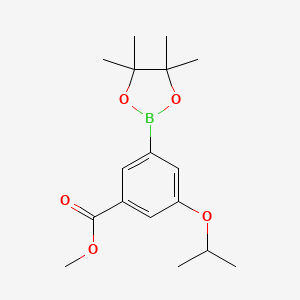
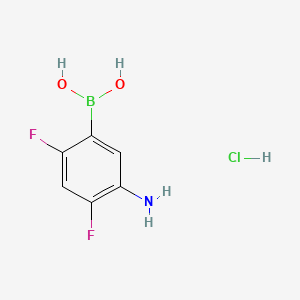
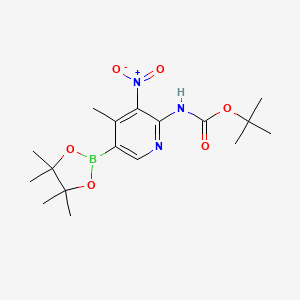
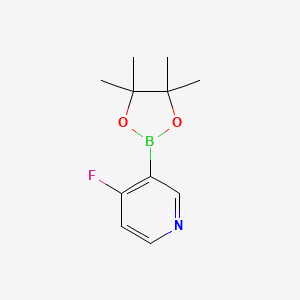
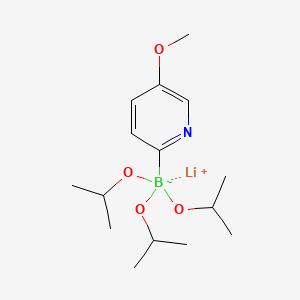
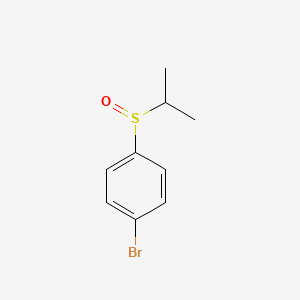
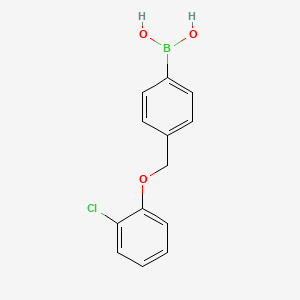
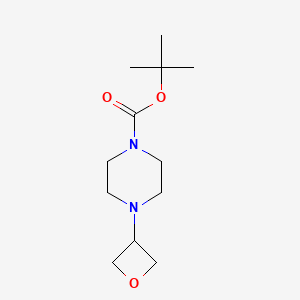
![(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B566736.png)
